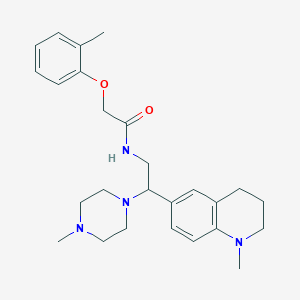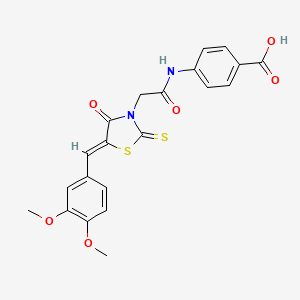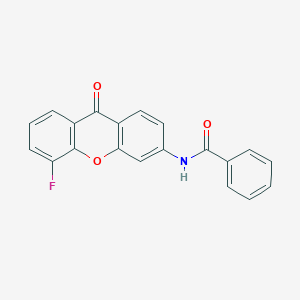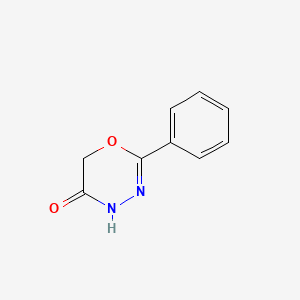
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one
Vue d'ensemble
Description
2-Phenyl-4H-1,3,4-oxadiazin-5(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Phthalazine-1,4-dione and has a molecular formula of C8H5N3O2.
Applications De Recherche Scientifique
Electronic Properties and Supramolecular Networks
A study by Ţînţaş et al. (2014) explored the synthesis and characterization of novel 2,5-disubstituted 1,3,4-oxadiazin-6-ones and their precursors. They found that the electronic properties of these compounds, including 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one, are mainly dependent on the 2-aryl substituent. Their research also highlighted the formation of a three-dimensional supramolecular network through strong hydrogen bonding and C-H⋯π contacts (Ţînţaş et al., 2014).
Oxadiazin-6-ones in Organic Synthesis
Lim et al. (2018) described a metal-free approach to synthesize 1,3,4-oxadiazol-2(3H)-ones via 1,3,4-oxadiazin-5(6H)-ones. This method, involving oxidative hydroxylation and C-C bond cleavage using molecular oxygen, highlights the utility of 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one in organic synthesis (Lim et al., 2018).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives of 2-phenyl-4H-1,3,4-oxadiazin-5(6H)-one. They evaluated these compounds for antimicrobial and hemolytic activity, finding variable activities against selected microbial species, thus indicating potential biomedical applications (Gul et al., 2017).
Cycloaddition Reactions
Padwa and Eisenbarth (1985) conducted research on the synthesis of 2,5-disubstituted 1,3,4-oxadiazin-6-ones, including the cycloaddition reaction of 5-methyl-2-phenyl-1,3,4-oxadiazin-6-one. Their work contributes to the understanding of the chemical behavior of these compounds in cycloaddition reactions, which are fundamental in organic chemistry (Padwa & Eisenbarth, 1985).
Propriétés
IUPAC Name |
2-phenyl-4H-1,3,4-oxadiazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-13-9(11-10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHCFFMTBGZSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28669-17-2 | |
| Record name | 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2374328.png)
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![1-[(5-Methylisoxazol-3-yl)carbonyl]-4-(2-phenoxyethyl)piperidine](/img/structure/B2374332.png)
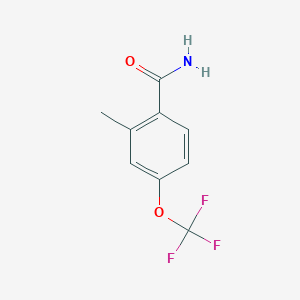
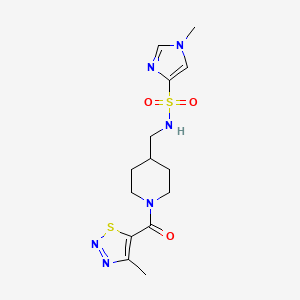
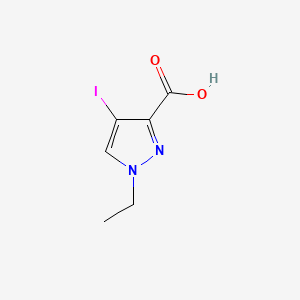
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
